molecular formula C14H18ClNO2 B2945653 N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride CAS No. 1050591-44-0

N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride

Cat. No.: B2945653
CAS No.: 1050591-44-0
M. Wt: 267.75
InChI Key: BBGRXHAEDCGSEO-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride is a chemical compound that features a benzyl group substituted with an ethoxy group at the para position, a furan ring, and a methanamine group

Scientific Research Applications

N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzyl chloride and furan-2-carboxaldehyde.

    Formation of Intermediate: The 4-ethoxybenzyl chloride reacts with furan-2-carboxaldehyde in the presence of a base to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield N-(4-ethoxybenzyl)-1-(furan-2-yl)methanamine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction may produce more saturated amine derivatives.

Mechanism of Action

The mechanism of action of N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride
  • N-(4-Methylbenzyl)-1-(furan-2-yl)methanamine hydrochloride
  • N-(4-Chlorobenzyl)-1-(furan-2-yl)methanamine hydrochloride

Uniqueness

N-(4-Ethoxybenzyl)-1-(furan-2-yl)methanamine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different substituents on the benzyl group.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-2-16-13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14;/h3-9,15H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGRXHAEDCGSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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